molecular formula C9H5BrFNO B6294431 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole CAS No. 2004344-71-0

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole

Cat. No. B6294431
CAS RN: 2004344-71-0
M. Wt: 242.04 g/mol
InChI Key: AWABNIISXNNBDM-UHFFFAOYSA-N
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Description

“5-(5-Bromo-2-fluorophenyl)-1,3-oxazole” is an important organic intermediate in medicinal chemistry . The compound is characterized by the presence of fluorine and bromine atoms on the benzene ring, which are active groups and can be used as active sites .


Synthesis Analysis

The compound was obtained by an unreported synthetic method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using density functional theory (DFT) to understand the physicochemical properties of the compound . The frontier molecular orbitals and molecular electrostatic potentials of the compound were also analyzed .


Chemical Reactions Analysis

The compound is an important organic intermediate in medicinal chemistry. The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .

Safety and Hazards

The safety data sheet for a similar compound, “5-Bromo-2-fluorophenylacetic acid”, suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

The compound 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole is an important organic intermediate in medicinal chemistry . The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .

Mode of Action

It is known that halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of sn2 electrophiles . This suggests that the compound may interact with its targets through electrophilic substitution reactions.

Biochemical Pathways

Given its role as an organic intermediate in medicinal chemistry , it is likely involved in the synthesis of various biologically active compounds. These compounds could potentially affect a wide range of biochemical pathways, depending on their specific structures and targets.

Result of Action

As an organic intermediate in medicinal chemistry , it is likely used in the synthesis of various biologically active compounds. The effects of these compounds would depend on their specific structures and targets.

properties

IUPAC Name

5-(5-bromo-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWABNIISXNNBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole

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